2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide
CAS No.: 1040654-74-7
Cat. No.: VC11957700
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
![2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-3-yl)methyl]acetamide - 1040654-74-7](/images/structure/VC11957700.png)
Specification
CAS No. | 1040654-74-7 |
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Molecular Formula | C19H20N4O3S |
Molecular Weight | 384.5 g/mol |
IUPAC Name | 2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide |
Standard InChI | InChI=1S/C19H20N4O3S/c1-25-15-5-6-17(26-2)16(9-15)23-19-22-14(12-27-19)8-18(24)21-11-13-4-3-7-20-10-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,21,24)(H,22,23) |
Standard InChI Key | CQTMBSSWNDQWEG-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Canonical SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Introduction
Chemical and Structural Profile
Molecular Characteristics
The compound’s structure integrates three key domains:
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A thiazole ring at the core, known for stabilizing electronic interactions in bioactive molecules .
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A 2,5-dimethoxyphenylamino group attached to the thiazole’s second position, contributing electron-donating methoxy substituents that enhance solubility and binding affinity .
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An N-(pyridin-3-ylmethyl)acetamide side chain, introducing a pyridine ring that may facilitate hydrogen bonding and π-π stacking with biological targets.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 413.5 g/mol | |
CAS Number | 1105227-23-3 | |
Key Functional Groups | Thiazole, acetamide, methoxy |
The absence of reported melting/boiling points and solubility data underscores the need for further experimental characterization .
Synthetic Pathways and Optimization
General Synthesis Strategy
While no explicit protocol for this compound is documented, analogous thiazole-acetamide derivatives are typically synthesized via:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones or α-haloesters, forming the thiazole backbone .
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Amination: Coupling the 2-amino position of the thiazole with 2,5-dimethoxyaniline using carbodiimide-based coupling agents .
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Acetamide Functionalization: Reacting the thiazole’s 4-position with bromoacetyl chloride, followed by nucleophilic substitution with 3-(aminomethyl)pyridine.
Challenges and Yield Improvements
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Stereochemical Control: The pyridinylmethyl group’s orientation may influence bioactivity, necessitating chiral resolution techniques .
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Purification: High-performance liquid chromatography (HPLC) is critical due to polar byproducts from methoxy and pyridine groups.
Biological Activities and Mechanistic Insights
Hypothesized Mechanisms
The compound’s structural motifs suggest multiple bioactivity pathways:
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Thiazole-Phenyl Interaction: The thiazole ring’s electron-deficient nature may intercalate DNA or inhibit topoisomerases, akin to 1,3,4-thiadiazole derivatives .
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Pyridine-Acetamide Linker: Potential modulation of G protein-coupled receptors (GPCRs), as seen in related acetamide compounds targeting neurological disorders .
Comparative Bioactivity Data
Although direct studies are lacking, analogs demonstrate:
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Anticancer Activity: Thiazole derivatives with IC values of 4.27 µg/mL against melanoma (SK-MEL-2) cells .
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Antimicrobial Effects: Pyridine-containing acetamides show MICs <10 µM against Gram-positive pathogens.
Table 2: Bioactivity of Structural Analogs
Analog Structure | Activity (IC/MIC) | Target | Source |
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1,3,4-Thiadiazole-acetamide | 4.27 µg/mL | SK-MEL-2 cells | |
Pyridinylmethyl-thiazole | MIC: 8.5 µM | S. aureus |
Structural Analogues and SAR Trends
Key Modifications and Effects
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Pyridine Position: Shifting the pyridinyl group from the 3- to 2- or 4-position alters receptor binding kinetics.
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Methoxy Substitution: Replacing 2,5-dimethoxy with 3,4-dimethoxy enhances lipophilicity but reduces aqueous solubility .
Table 3: Analog Comparison
Analog | Modification | Bioactivity Change |
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Pyridin-2-ylmethyl variant | Pyridine at position 2 | Reduced antimicrobial MIC |
3,4-Dimethoxyphenyl variant | Methoxy groups repositioned | Increased cytotoxicity |
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